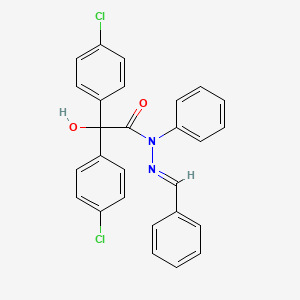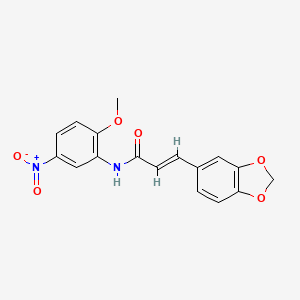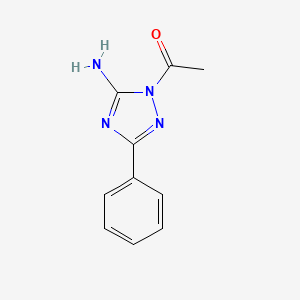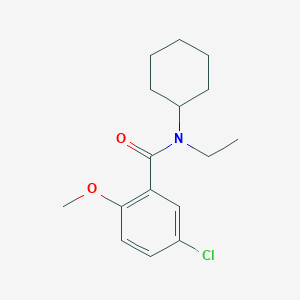
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide, also known as SCH 66336, is a synthetic compound that belongs to the class of small molecule inhibitors. It has been extensively studied for its potential as an anti-cancer agent.
Wirkmechanismus
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 inhibits the activity of farnesyltransferase by binding to the enzyme and preventing it from adding a farnesyl group to certain proteins. This farnesylation is necessary for the proper functioning of these proteins, including the oncogene Ras. By inhibiting farnesylation, N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 prevents the activation of Ras and other proteins involved in cancer cell growth.
Biochemical and Physiological Effects:
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell proliferation and angiogenesis, the process by which tumors develop their own blood supply. In addition, N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been shown to enhance the effectiveness of other anti-cancer agents, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 is its specificity for farnesyltransferase, which makes it a potentially effective anti-cancer agent with minimal side effects. However, its effectiveness may be limited by the development of drug resistance in cancer cells, as well as potential toxicity to normal cells.
Zukünftige Richtungen
Future research on N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 could focus on developing more potent and selective inhibitors of farnesyltransferase, as well as investigating its potential for combination therapy with other anti-cancer agents. Additionally, further studies could explore the mechanisms of drug resistance in cancer cells and potential strategies to overcome this resistance.
Synthesemethoden
The synthesis of N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 involves the reaction of 2,2-bis(4-chlorophenyl)acetic acid with hydrazine hydrate to form 2,2-bis(4-chlorophenyl)acetic acid hydrazide. This intermediate is then reacted with benzaldehyde to form the final product, N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336.
Wissenschaftliche Forschungsanwendungen
N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N'-benzylidene-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetohydrazide 66336 works by inhibiting the activity of the protein farnesyltransferase, which is involved in the signaling pathways that promote cancer cell growth.
Eigenschaften
IUPAC Name |
N-[(E)-benzylideneamino]-2,2-bis(4-chlorophenyl)-2-hydroxy-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20Cl2N2O2/c28-23-15-11-21(12-16-23)27(33,22-13-17-24(29)18-14-22)26(32)31(25-9-5-2-6-10-25)30-19-20-7-3-1-4-8-20/h1-19,33H/b30-19+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWSKOQBQEKOVKZ-NDZAJKAJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(C2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(C2=CC=CC=C2)C(=O)C(C3=CC=C(C=C3)Cl)(C4=CC=C(C=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[(4-nitrobenzylidene)amino]-1H-benzimidazol-2-yl}methanol](/img/structure/B5795104.png)
![4-[(2-naphthyloxy)acetyl]-1-piperazinecarbaldehyde](/img/structure/B5795107.png)

![2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5795127.png)

![1-[(4-methoxy-2,5-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5795134.png)
![N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-2-naphthalenesulfonamide](/img/structure/B5795137.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5795162.png)




![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)